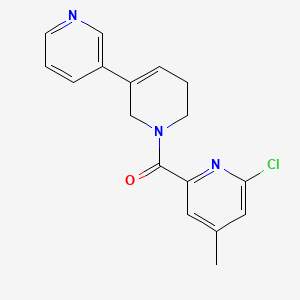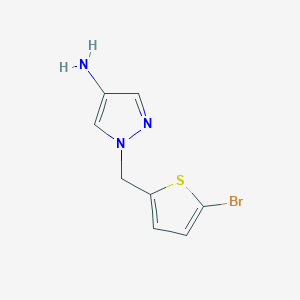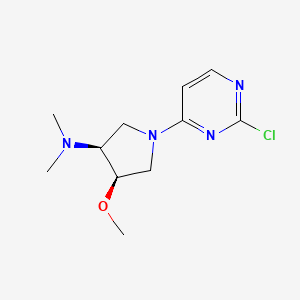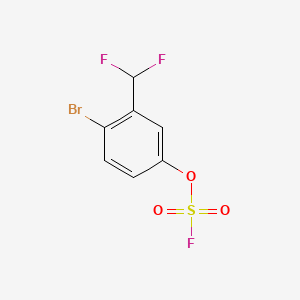
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate is a chemical compound that features a bromine atom, a difluoromethyl group, and a fluoranesulfonate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate typically involves the introduction of the bromine and difluoromethyl groups onto a phenyl ring, followed by the addition of the fluoranesulfonate group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution and functionalization of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The fluoranesulfonate group can engage in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl derivatives, while oxidation of the difluoromethyl group can produce difluoromethyl ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can modulate the compound’s binding affinity and specificity, while the fluoranesulfonate group can influence its solubility and stability. These interactions can lead to various biochemical effects, including inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Contains a quinoline ring and a difluoromethyl group on the phenyl ring.
Uniqueness
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C7H4BrF3O3S |
|---|---|
Molekulargewicht |
305.07 g/mol |
IUPAC-Name |
1-bromo-2-(difluoromethyl)-4-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H4BrF3O3S/c8-6-2-1-4(14-15(11,12)13)3-5(6)7(9)10/h1-3,7H |
InChI-Schlüssel |
LRQGZMSJTRBRQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




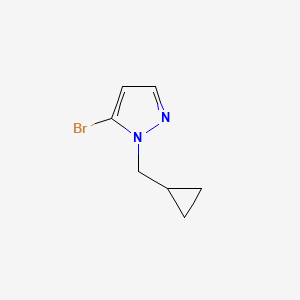
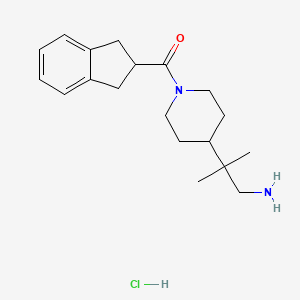
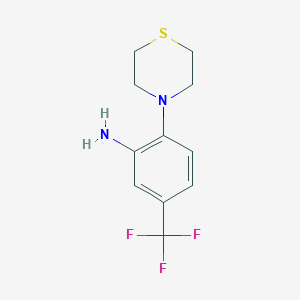
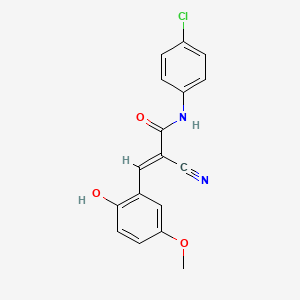

![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
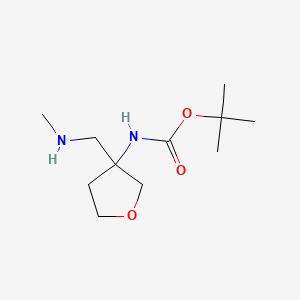
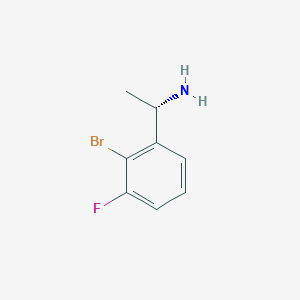
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
